molecular formula C4H8N2O3 B3034531 (2S)-2-(carbamoylamino)propanoic acid CAS No. 18409-49-9

(2S)-2-(carbamoylamino)propanoic acid

Katalognummer: B3034531
CAS-Nummer: 18409-49-9
Molekulargewicht: 132.12 g/mol
InChI-Schlüssel: LUSWEUMSEVLFEQ-REOHCLBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(carbamoylamino)propanoic acid, also known as L-citrulline, is a naturally occurring amino acid. It is an intermediate in the urea cycle, which is essential for the detoxification of ammonia in the liver. L-citrulline is found in various foods, including watermelons, and is also produced endogenously in the body. It plays a crucial role in the production of nitric oxide, which is important for cardiovascular health.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-citrulline can be synthesized through several methods. One common method involves the reaction of ornithine with carbamoyl phosphate in the presence of the enzyme ornithine transcarbamylase. This reaction occurs naturally in the urea cycle. In a laboratory setting, L-citrulline can be synthesized by reacting L-ornithine with urea under controlled conditions.

Industrial Production Methods

Industrial production of L-citrulline typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce L-citrulline. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain pure L-citrulline.

Analyse Chemischer Reaktionen

Types of Reactions

L-citrulline undergoes several types of chemical reactions, including:

    Oxidation: L-citrulline can be oxidized to form L-arginine, another important amino acid in the urea cycle.

    Reduction: Reduction reactions involving L-citrulline are less common but can occur under specific conditions.

    Substitution: L-citrulline can participate in substitution reactions, particularly in the formation of peptide bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used, although these reactions are less common.

    Substitution: Peptide bond formation typically involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products

    Oxidation: The major product of oxidation is L-arginine.

    Reduction: Reduction products are less well-documented.

    Substitution: Peptide bond formation results in dipeptides or polypeptides containing L-citrulline.

Wissenschaftliche Forschungsanwendungen

L-citrulline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various compounds.

    Biology: L-citrulline is studied for its role in the urea cycle and its effects on nitric oxide production.

    Medicine: It is used in the treatment of conditions such as erectile dysfunction and cardiovascular diseases due to its ability to increase nitric oxide levels.

    Industry: L-citrulline is used in dietary supplements to enhance athletic performance and reduce muscle fatigue.

Wirkmechanismus

L-citrulline exerts its effects primarily through its role in the urea cycle and nitric oxide production. It is converted to L-arginine in the kidneys, which is then used to produce nitric oxide. Nitric oxide is a vasodilator, meaning it helps to relax and widen blood vessels, improving blood flow and reducing blood pressure. This mechanism is crucial for cardiovascular health and is also the basis for its use in treating erectile dysfunction.

Vergleich Mit ähnlichen Verbindungen

L-citrulline is similar to other amino acids such as L-arginine and L-ornithine. it has unique properties that make it particularly effective in increasing nitric oxide levels. Unlike L-arginine, L-citrulline is not subject to rapid degradation by the enzyme arginase, making it a more efficient precursor for nitric oxide production.

Similar Compounds

    L-arginine: Another amino acid involved in nitric oxide production.

    L-ornithine: A precursor in the urea cycle that can be converted to L-citrulline.

    L-lysine: An essential amino acid with different metabolic pathways but similar structural features.

Biologische Aktivität

(2S)-2-(carbamoylamino)propanoic acid, also known as carglumic acid, is a synthetic compound primarily utilized in the treatment of hyperammonaemia, particularly in cases related to N-acetylglutamate synthase (NAGS) deficiency. Its biological activity encompasses various pharmacological effects, including its role in ammonia detoxification and potential therapeutic applications in metabolic disorders. This article explores the compound's biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula: C₄H₈N₂O₃
  • Molecular Weight: 132.12 g/mol
  • IUPAC Name: this compound

The unique structural features of carglumic acid contribute to its biological functions, particularly its ability to interact with metabolic pathways involved in ammonia detoxification.

Carglumic acid functions as a cofactor for the enzyme NAGS, which is crucial for the synthesis of N-acetylglutamate (NAG). NAG is an essential activator of carbamoyl phosphate synthetase I (CPSI), which plays a pivotal role in the urea cycle, facilitating the conversion of ammonia into urea for excretion. By enhancing NAG levels, carglumic acid effectively promotes ammonia detoxification.

Pharmacological Effects

  • Ammonia Detoxification:
    • Carglumic acid administration has been shown to significantly reduce plasma ammonia levels in patients with NAGS deficiency. In a clinical study involving neonates, treatment resulted in improved survival rates and normalized plasma ammonia levels when combined with citrulline .
  • Neuroprotective Effects:
    • Animal studies indicate that carglumic acid may have neuroprotective properties. In a model of transient cerebral ischemia induced by middle cerebral artery occlusion, carglumic acid reduced neutrophil infiltration and infarct size while improving neurological outcomes .
  • Potential Antioxidant Activity:
    • Preliminary research suggests that derivatives of propanoic acids, including carglumic acid analogs, exhibit antioxidant properties that may contribute to their therapeutic effects against oxidative stress-related conditions .

Case Studies

Case Study 1: NAGS Deficiency Treatment

  • A clinical evaluation demonstrated that oral administration of carglumic acid at doses of 150 mg/kg/day significantly improved survival rates in animal models with hyperammonaemia due to NAGS deficiency. The combination with citrulline further enhanced outcomes, indicating a synergistic effect .

Case Study 2: Cerebral Ischemia Model

  • In a rat model of cerebral ischemia, treatment with carglumic acid led to a marked reduction in neurological deficits and brain damage associated with neutrophil infiltration. This suggests its potential as a therapeutic agent in ischemic conditions .

Table 1: Summary of Pharmacological Studies on Carglumic Acid

Study TypeFindingsReference
Clinical TrialImproved survival in NAGS deficiency; reduced plasma ammonia levels
Animal ModelNeuroprotective effects in cerebral ischemia; reduced infarct size
In Vitro StudiesPotential antioxidant properties; enhanced cell viability

Table 2: Comparison of Carglumic Acid with Other Treatments for Hyperammonaemia

TreatmentEfficacy on Ammonia LevelsAdditional BenefitsSide Effects
Carglumic AcidSignificant reductionNeuroprotective effectsMild gastrointestinal issues
Sodium BenzoateModerate reductionNoneRisk of metabolic acidosis
CitrullineVariableEnhances urea cycleNone reported

Eigenschaften

IUPAC Name

(2S)-2-(carbamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSWEUMSEVLFEQ-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18409-49-9
Record name (2S)-2-(carbamoylamino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(carbamoylamino)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-(carbamoylamino)propanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-(carbamoylamino)propanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-(carbamoylamino)propanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-(carbamoylamino)propanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-(carbamoylamino)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.